molecular formula C18H11ClN4O4S B12189636 N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12189636
M. Wt: 414.8 g/mol
InChI Key: DOTPEVOFIVYNQL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a hybrid heterocyclic compound combining a benzoxadiazole core with a thiazolidinone scaffold. The benzoxadiazole moiety (2,1,3-benzoxadiazol-4-yl) is an electron-deficient aromatic system known for its stability and role in medicinal chemistry, often serving as a bioisostere for nitro groups or other planar aromatic systems . The thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) is a well-established pharmacophore in drug discovery, particularly in antidiabetic and anti-inflammatory agents due to its ability to modulate peroxisome proliferator-activated receptors (PPARs) . This compound’s synthesis likely involves condensation of 4-chlorobenzaldehyde with a thiazolidinone precursor, followed by coupling to a benzoxadiazol-4-amine via an acetamide linker, analogous to methods in and .

Properties

Molecular Formula

C18H11ClN4O4S

Molecular Weight

414.8 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H11ClN4O4S/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-2-1-3-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8-

InChI Key

DOTPEVOFIVYNQL-ZSOIEALJSA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=O

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O

Origin of Product

United States

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, antimicrobial activity, and mechanisms of action.

  • Molecular Formula : C18H11ClN4O3S2
  • Molecular Weight : 430.9 g/mol
  • IUPAC Name : N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxadiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies

  • Cytotoxicity Against Breast Cancer Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutic agents .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analysis confirmed an increase in the sub-G1 population indicative of apoptotic cell death .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains.

Antibacterial Testing

The compound was tested against both Gram-positive and Gram-negative bacteria:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

Results indicated moderate antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL for effective strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Bioactivity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzoxadiazole Ring : Known for its role in enhancing bioactivity through electron-withdrawing properties that stabilize reactive intermediates.
  • Thiazolidinone Moiety : Contributes to the compound's ability to interact with biological targets due to its electrophilic nature.
  • Chlorobenzylidene Group : Enhances lipophilicity and cellular uptake, facilitating better interaction with cellular targets.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
CytotoxicityMCF7 (Breast Cancer)15
AntibacterialBacillus subtilis50
AntibacterialEscherichia coli100

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its benzoxadiazole-thiazolidinone-acetamide hybrid architecture. Key comparisons with analogs include:

Compound Name Core Structure Substituents/Linkers Key Differences Reference
Target Compound Benzoxadiazole + Thiazolidinone (5Z)-4-Chlorobenzylidene, Acetamide linker N/A
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Benzothiazole + Benzoxazole Butanamide linker, 5-chloro substitution Longer linker, dual benzazole system
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidinone Benzylidene, 2-methylphenyl acetamide 2-thioxo vs. 2,4-dioxo; phenyl vs. benzoxadiazole
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide Thiazolidinone + Thiazole Dual 4-Cl and 2-Cl substitutions, thiazole link Thiazole vs. benzoxadiazole acceptor

Key Observations :

  • Heterocyclic Systems : Replacing benzothiazole () or thiazole () with benzoxadiazole may enhance electron-withdrawing effects, influencing redox properties or target interactions .
  • Substituent Effects : The (5Z)-4-chlorobenzylidene group is conserved in and , suggesting its critical role in maintaining planarity and hydrophobic interactions.

Key Observations :

  • Coupling Agents : Carbodiimides (e.g., EDC) and activators (e.g., HOBt) are widely used for acetamide bond formation, ensuring high yields .
  • Solvent Systems : Polar aprotic solvents (DMF, dioxane) dominate in cyclization steps, facilitating intermediate stability .
Pharmacological and Physicochemical Properties
Compound Class Biological Activity Potency (IC50/EC50) Physicochemical Notes Reference
Benzoxazole-thiazolidinones Antidiabetic (PPAR-γ agonism) 1–10 µM (inferred) High logP (~3.5) due to 4-Cl substitution
Thiazole-acetamide derivatives Analgesic (Tail immersion test) 30–50% pain inhibition Moderate solubility in DMSO
Thiazolidinone-chromen hybrids Antimicrobial (Gram-positive bacteria) MIC: 8–16 µg/mL Planar chromen system enhances DNA intercalation

Structure-Activity Relationship (SAR) Insights :

  • 4-Chlorobenzylidene : Enhances lipophilicity and π-π stacking with hydrophobic pockets, critical for antidiabetic activity .
  • Benzoxadiazole vs. Benzothiazole : The former’s electron deficiency may improve oxidative stability but reduce membrane permeability compared to benzothiazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.